molecular formula C11H18N2O3 B2910158 Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate CAS No. 886365-51-1

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate

Cat. No.: B2910158
CAS No.: 886365-51-1
M. Wt: 226.276
InChI Key: QFHWUGFJYMIHQG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate is a morpholine derivative featuring a cyanomethyl substituent at the 3-position of the morpholine ring and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity and stability under various reaction conditions. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol . The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions, achieving a moderate yield of 62% under optimized conditions . Key spectral data, such as NMR and HRMS, confirm its structural integrity, while its physical state (white solid) and chromatographic behavior (Rf = 0.3 in cyclohexane:ethyl acetate 6:1) aid in purification and characterization .

Properties

IUPAC Name

tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHWUGFJYMIHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-51-1
Record name tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate typically involves the reaction of morpholine-4-carboxylic acid with tert-butyl cyanomethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The morpholine ring can be oxidized to form morpholinone derivatives.

  • Reduction: The nitrile group can be reduced to form primary amines.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the cyanomethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Morpholinone derivatives.

  • Reduction: Primary amines.

  • Substitution: Various substituted morpholines and amines.

Scientific Research Applications

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme mechanisms and interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate belongs to a broader class of Boc-protected morpholine derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic utility.

Physicochemical Properties

  • Polarity and Solubility: The cyanomethyl derivative exhibits moderate polarity due to the nitrile group, contrasting with the highly polar hydroxymethyl analog. The ethoxycarbonyl variant shows intermediate polarity, soluble in ethers and esters .
  • Thermal Stability: The hydroxymethyl compound has a high boiling point (320.7°C), reflecting strong hydrogen-bonding interactions, whereas the cyanomethyl derivative decomposes at lower temperatures .
  • Chirality : Enantiopure analogs like (3R)-hydroxymethyl and (3S)-hydroxymethyl morpholines (CAS: 215917-99-0 and 714971-28-5) demonstrate the importance of stereochemistry in drug design, with applications in kinase inhibitors and chiral auxiliaries .

Biological Activity

Tert-butyl 3-(cyanomethyl)morpholine-4-carboxylate is a synthetic compound with potential biological applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with tert-butyl and cyanomethyl groups. Its molecular formula is C12H19N2O2C_{12}H_{19}N_{2}O_{2}, with a molecular weight of approximately 212.25 g/mol. The unique structure contributes to its potential interactions with biological targets, making it a candidate for medicinal chemistry research .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Morpholine Ring : The morpholine structure is synthesized through the reaction of appropriate amines and cyclic ethers.
  • Cyanomethylation : The introduction of the cyanomethyl group is achieved via nucleophilic substitution reactions.
  • Carboxylation : The carboxylic acid functionality is introduced through carboxylation reactions, often using carbon dioxide or its derivatives under specific conditions.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, which could be relevant for therapeutic applications .
  • Receptor Binding : Interaction studies have shown that this compound may bind to specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

This compound has shown promising results in preliminary antimicrobial assays. For instance, compounds structurally related to it demonstrated significant inhibition against various bacterial strains, including multidrug-resistant strains .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus<0.03125 μg/mL
Compound BKlebsiella pneumoniae1–4 μg/mL

Case Studies

  • Anticancer Research : A study explored the effects of similar morpholine derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in Ewing sarcoma cells and inhibit growth in breast cancer lines (MCF-7) without triggering heat shock responses .
  • Neuropharmacological Effects : Another investigation assessed the allosteric modulation of GABA receptors by related compounds, indicating potential applications in treating neurological disorders .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
(S)-4-Boc-(3-hydroxymethyl)morpholine0.85Hydroxymethyl group instead of cyanomethyl
tert-Butyl morpholine-4-carboxylate0.81Lacks cyanomethyl group
tert-Butyl (cyanomethyl)(methyl)carbamate0.77Different backbone structure

This comparative analysis highlights the distinctiveness of this compound due to its specific substituents which may enhance its biological activity .

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